
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione is a synthetic compound belonging to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.
Preparation Methods
The synthesis of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with 4-butoxybenzoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonic structures.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenediones .
Scientific Research Applications
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of anthracenediones, including this compound, have potential as antitumor agents.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Mitoxantrone: A well-known anthracenedione used in cancer therapy. It shares a similar mechanism of action but differs in its chemical structure and specific applications.
Ametantrone: Another anthracenedione derivative with anticancer properties.
2,6-Diaminoanthraquinone: This compound is used in dye synthesis and exhibits different reactivity due to the position of the amino groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89868-47-3 |
|---|---|
Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,4-diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C25H22N2O4/c1-2-3-12-31-15-10-8-14(9-11-15)23(28)18-13-19(26)20-21(22(18)27)25(30)17-7-5-4-6-16(17)24(20)29/h4-11,13H,2-3,12,26-27H2,1H3 |
InChI Key |
TVBFLYKRQKWKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
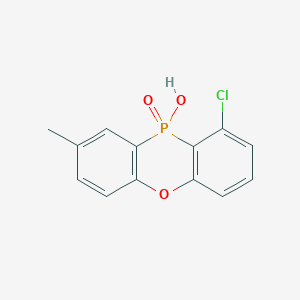
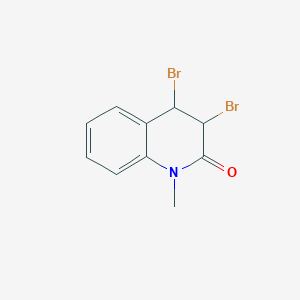
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)

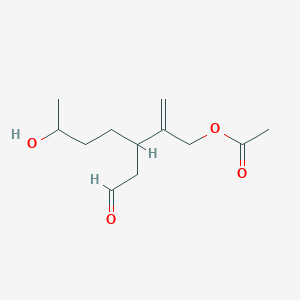
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
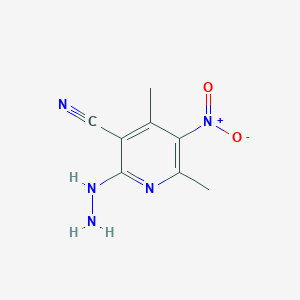
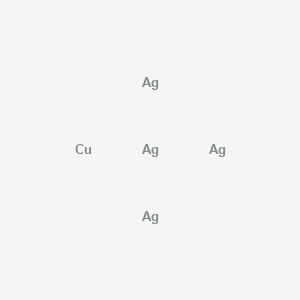

![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
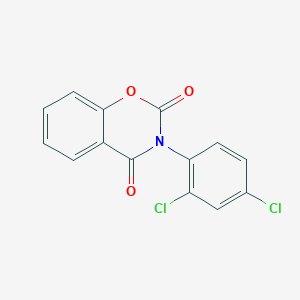
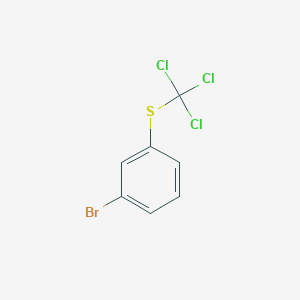
methanone](/img/structure/B14372107.png)
